AP1867-3-(aminoethoxy)

描述

BenchChem offers high-quality AP1867-3-(aminoethoxy) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about AP1867-3-(aminoethoxy) including the price, delivery time, and more detailed information at info@benchchem.com.

属性

IUPAC Name |

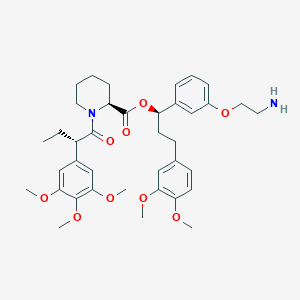

[(1R)-1-[3-(2-aminoethoxy)phenyl]-3-(3,4-dimethoxyphenyl)propyl] (2S)-1-[(2S)-2-(3,4,5-trimethoxyphenyl)butanoyl]piperidine-2-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C38H50N2O9/c1-7-29(27-23-34(45-4)36(47-6)35(24-27)46-5)37(41)40-19-9-8-13-30(40)38(42)49-31(26-11-10-12-28(22-26)48-20-18-39)16-14-25-15-17-32(43-2)33(21-25)44-3/h10-12,15,17,21-24,29-31H,7-9,13-14,16,18-20,39H2,1-6H3/t29-,30-,31+/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IUXMLUSGUQVKAO-RWSKJCERSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C1=CC(=C(C(=C1)OC)OC)OC)C(=O)N2CCCCC2C(=O)OC(CCC3=CC(=C(C=C3)OC)OC)C4=CC(=CC=C4)OCCN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@@H](C1=CC(=C(C(=C1)OC)OC)OC)C(=O)N2CCCC[C@H]2C(=O)O[C@H](CCC3=CC(=C(C=C3)OC)OC)C4=CC(=CC=C4)OCCN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C38H50N2O9 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

678.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to AP1867 and its Aminoethoxy Derivative in Targeted Protein Degradation

For researchers, scientists, and drug development professionals, this guide provides a comprehensive overview of AP1867 and its functionalized analog, AP1867-3-(aminoethoxy). These molecules are pivotal tools in the field of targeted protein degradation, specifically within the dTAG system. This document details their mechanism of action, presents key quantitative data, outlines experimental protocols, and provides visual representations of the underlying biological and experimental workflows.

Introduction to AP1867 and the dTAG System

AP1867 is a synthetic, cell-permeable ligand designed to selectively bind to a mutant form of the FK506-binding protein 12 (FKBP12), namely FKBP12F36V.[1] This engineered mutation creates a "hole" in the protein's binding pocket, allowing for high-affinity binding of the "bumped" AP1867 ligand, while having a significantly lower affinity for the wild-type FKBP12.[1] This specificity is the cornerstone of the degradation tag (dTAG) system, a powerful chemical biology tool for inducing rapid and selective degradation of a protein of interest (POI).[2][3]

AP1867-3-(aminoethoxy) is a derivative of AP1867 that incorporates an aminoethoxy linker.[4][5][6][7] This functional group serves as a chemical handle for the attachment of other molecules, most notably, ligands for E3 ubiquitin ligases.[4] The resulting heterobifunctional molecules, often referred to as PROTACs (Proteolysis Targeting Chimeras) or dTAG molecules, can simultaneously bind to an FKBP12F36V-tagged POI and an E3 ligase, thereby inducing the ubiquitination and subsequent proteasomal degradation of the POI.[3][4]

Mechanism of Action

The dTAG system operates by hijacking the cell's natural protein disposal machinery, the ubiquitin-proteasome system. The process can be broken down into the following key steps:

-

Tagging the Protein of Interest: The gene encoding the POI is genetically modified to include a sequence that codes for the FKBP12F36V tag. This can be achieved through various methods, including CRISPR/Cas9-mediated knock-in or transgenic expression.[3] The resulting fusion protein is expressed within the cell.

-

Introduction of the dTAG Molecule: A dTAG molecule, which is a conjugate of an AP1867 derivative (like AP1867-3-(aminoethoxy)) and an E3 ligase ligand (e.g., a ligand for Cereblon or VHL), is introduced to the cells or organism.[8][9]

-

Ternary Complex Formation: The dTAG molecule facilitates the formation of a ternary complex, bringing the FKBP12F36V-tagged POI into close proximity with the recruited E3 ubiquitin ligase.[10]

-

Ubiquitination and Degradation: The E3 ligase then catalyzes the transfer of ubiquitin molecules to the POI. The polyubiquitinated POI is recognized by the 26S proteasome, which unfolds and degrades the protein into smaller peptides.[3][10]

This process is highly efficient and catalytic, as the dTAG molecule can be reused to induce the degradation of multiple POI molecules.[10]

Signaling Pathway Diagram

Caption: The dTAG system signaling pathway.

Quantitative Data

The following tables summarize key quantitative data for AP1867 and related dTAG molecules.

Table 1: Binding Affinities and Potency of AP1867

| Compound | Target | Parameter | Value | Reference |

| AP1867 | FKBP12F36V | IC50 | 1.8 nM | |

| AP1867 | Wild-type FKBP | Kd | 67 nM | [1] |

Table 2: Physicochemical Properties of AP1867 and AP1867-3-(aminoethoxy)

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number | Reference |

| AP1867 | C38H47NO11 | 693.78 | 195514-23-9 | [1] |

| AP1867-3-(aminoethoxy) | C38H50N2O9 | 678.81 | 2127390-15-0 | [7] |

Experimental Protocols

This section outlines generalized protocols for key experiments involving the dTAG system. Specific details may need to be optimized for the particular protein of interest and experimental setup.

Generation of FKBP12F36V-tagged Cell Lines

Objective: To create a stable cell line endogenously expressing the POI fused to the FKBP12F36V tag.

Methodology:

-

Design of Targeting Vector: A donor plasmid containing the FKBP12F36V coding sequence flanked by homology arms corresponding to the genomic locus of the POI is designed. The tag can be inserted at either the N- or C-terminus of the POI.

-

CRISPR/Cas9-mediated Genome Editing:

-

Co-transfect the target cells with the donor plasmid and a plasmid expressing Cas9 and a guide RNA (gRNA) specific to the desired insertion site.

-

Alternatively, deliver Cas9 protein and gRNA as a ribonucleoprotein complex along with the donor plasmid.

-

-

Selection and Clonal Isolation:

-

Select for successfully edited cells. This can be done by including a selection marker in the donor plasmid or by single-cell sorting.

-

Expand individual clones.

-

-

Validation:

-

Genomic DNA PCR and Sequencing: Confirm the correct in-frame insertion of the FKBP12F36V tag at the genomic level.

-

Western Blot: Verify the expression of the fusion protein at the expected molecular weight using antibodies against the POI and/or the FKBP12 tag.

-

Experimental Workflow: Generation of Tagged Cell Line

Caption: Workflow for generating an FKBP12(F36V)-tagged cell line.

In Vitro Protein Degradation Assay

Objective: To assess the dose- and time-dependent degradation of the FKBP12F36V-tagged POI upon treatment with a dTAG molecule.

Methodology:

-

Cell Plating: Plate the validated FKBP12F36V-tagged cells in multi-well plates at an appropriate density.

-

dTAG Molecule Treatment:

-

Prepare a dilution series of the dTAG molecule (e.g., dTAG-13) in cell culture medium.

-

Treat the cells with the dTAG molecule at various concentrations and for different durations. Include a vehicle control (e.g., DMSO).

-

-

Cell Lysis: Harvest the cells at the end of the treatment period and prepare whole-cell lysates.

-

Protein Quantification and Analysis:

-

Determine the total protein concentration of each lysate.

-

Analyze the levels of the POI-FKBP12F36V fusion protein by Western blot or quantitative mass spectrometry.

-

Include a loading control (e.g., GAPDH, β-actin) to ensure equal protein loading.

-

-

Data Analysis: Quantify the band intensities from the Western blots and normalize to the loading control and the vehicle-treated sample to determine the percentage of protein degradation.

In Vivo Protein Degradation Studies

Objective: To evaluate the efficacy of dTAG-mediated protein degradation in a living organism.

Methodology:

-

Animal Model: Utilize a mouse model with a knock-in of the FKBP12F36V tag on the endogenous POI.[11]

-

dTAG Molecule Formulation and Administration:

-

Formulate the dTAG molecule in a suitable vehicle for in vivo administration (e.g., a solution for intraperitoneal injection).[2]

-

Administer the dTAG molecule to the mice at the desired dose and schedule. Include a vehicle control group.

-

-

Tissue Collection and Processing:

-

At specified time points after administration, euthanize the mice and collect tissues of interest.

-

Prepare tissue lysates for protein analysis.

-

-

Analysis of Protein Degradation:

-

Analyze the levels of the POI-FKBP12F36V fusion protein in the tissue lysates by Western blot or other quantitative methods.

-

-

Pharmacokinetic and Pharmacodynamic Analysis (Optional):

-

Measure the concentration of the dTAG molecule in plasma and tissues over time (pharmacokinetics).

-

Correlate the dTAG molecule concentration with the extent of POI degradation (pharmacodynamics).

-

Conclusion

AP1867 and its derivatives, such as AP1867-3-(aminoethoxy), are integral components of the dTAG system, a versatile and powerful technology for the targeted degradation of specific proteins. This system offers researchers an unprecedented level of control over protein abundance, enabling the study of protein function with high temporal resolution. The ability to rapidly and reversibly deplete a protein of interest in vitro and in vivo makes the dTAG system an invaluable tool for target validation in academic research and drug development.[3] The detailed protocols and quantitative data provided in this guide serve as a valuable resource for scientists looking to implement this innovative technology in their research endeavors.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. The dTAG system for immediate and target-specific protein degradation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. dTAG system | Chemical Probes Portal [chemicalprobes.org]

- 4. medchemexpress.com [medchemexpress.com]

- 5. AP1867-3-(aminoethoxy) - CD Bioparticles [cd-bioparticles.net]

- 6. ap1867-3-(aminoethoxy) — TargetMol Chemicals [targetmol.com]

- 7. AP1867-3-(aminoethoxy) | CymitQuimica [cymitquimica.com]

- 8. Rapid and direct control of target protein levels with VHL-recruiting dTAG molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Targeted Protein Degradation Tools: Overview and Future Perspectives [mdpi.com]

- 10. resources.rndsystems.com [resources.rndsystems.com]

- 11. Generation of knock-in degron tags for endogenous proteins in mice using the dTAG system. | Tri-Institutional MD-PhD Program [mdphd.weill.cornell.edu]

An In-depth Technical Guide to the Mechanism of Action of AP1867-3-(aminoethoxy) in PROTACs

A Comprehensive Overview for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed exploration of the mechanism of action of AP1867-3-(aminoethoxy) within the context of Proteolysis Targeting Chimeras (PROTACs), specifically focusing on its role in the innovative degradation tag (dTAG) system. This document is intended for researchers, scientists, and professionals in the field of drug development who are interested in targeted protein degradation.

Introduction: The dTAG System - A Paradigm Shift in Targeted Protein Degradation

Proteolysis Targeting Chimeras (PROTACs) are heterobifunctional molecules designed to eliminate specific proteins of interest (POIs) by hijacking the cell's natural ubiquitin-proteasome system. A typical PROTAC consists of a ligand that binds to a POI, a ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two. This ternary complex formation leads to the ubiquitination of the POI, marking it for degradation by the proteasome.

The dTAG system is a powerful chemical biology tool that offers rapid, selective, and reversible control over the abundance of a specific protein. Unlike conventional PROTACs that require a specific binder for the target protein, the dTAG system utilizes a universal approach. In this system, the protein of interest is genetically tagged with a mutant form of the FK506-binding protein 12 (FKBP12), specifically the F36V mutant (FKBP12F36V).

AP1867 and its derivatives, such as AP1867-3-(aminoethoxy), are synthetic ligands that selectively bind to the engineered FKBP12F36V tag.[1][2] These molecules do not bind to the wild-type FKBP12, ensuring high specificity. In the context of the dTAG system, AP1867-3-(aminoethoxy) serves as the "warhead" that recognizes the tagged protein. It is connected via a linker to a ligand that recruits an E3 ubiquitin ligase, such as Cereblon (CRBN) or von Hippel-Lindau (VHL).[3][4] The resulting heterobifunctional molecule is known as a dTAG degrader.

Mechanism of Action of AP1867-based dTAG Degraders

The mechanism of action of dTAG degraders featuring AP1867-3-(aminoethoxy) can be summarized in the following key steps:

-

Recognition of the Tagged Protein: The AP1867 moiety of the dTAG molecule selectively binds to the FKBP12F36V tag that is fused to the protein of interest.

-

Recruitment of E3 Ligase: The other end of the dTAG molecule, which contains a ligand for an E3 ligase (e.g., thalidomide (B1683933) for CRBN or a hydroxyproline (B1673980) derivative for VHL), simultaneously recruits the E3 ligase complex.

-

Formation of a Ternary Complex: This dual binding results in the formation of a stable ternary complex, bringing the FKBP12F36V-tagged POI into close proximity with the recruited E3 ligase.

-

Ubiquitination of the Target Protein: The E3 ligase then facilitates the transfer of ubiquitin molecules from an E2 ubiquitin-conjugating enzyme to lysine (B10760008) residues on the surface of the target protein.

-

Proteasomal Degradation: The poly-ubiquitinated POI is recognized and subsequently degraded by the 26S proteasome, effectively eliminating the protein from the cell. The dTAG molecule is then released and can catalytically induce the degradation of further target protein molecules.

This process is rapid, with significant protein degradation often observed within hours of dTAG molecule administration.[5]

Quantitative Data on dTAG Molecules

The efficacy of dTAG molecules is characterized by their binding affinity to the FKBP12F36V tag and the E3 ligase, as well as their ability to induce the degradation of the target protein. The following tables summarize key quantitative data for representative dTAG molecules.

| Molecule | Target Ligand | E3 Ligase Ligand | IC50 for FKBP12F36V (nM) | IC50 for CRBN (nM) | Reference |

| dTAG-13 | ortho-AP1867 | Thalidomide | 146.80 | 64.19 | [6] |

| Target Protein | dTAG Molecule | Cell Line | DC50 (nM) | Dmax (%) | Time (h) | Reference |

| FKBP12F36V-Nluc | dTAG-13 | 293FT | <100 | >90 | 4 | [5] |

| FKBP12F36V-KRASG12V | dTAG-13 | NIH/3T3 | ~100 | >90 | 4 | [5] |

| ENL-FKBP12F36V | dTAG-13 | MV4;11 | ~100-1000 | >90 | 1-4 | [6] |

| BRD4-FKBP12F36V | dTAG-13 | 293T | ~100-1000 | >90 | 1-4 | [6] |

| nTurbo-FKBP12 | dTAG-13 | - | ~100 | ~50 | - | [4] |

| nTurbo-FKBP12 | dTAGV-1 | - | ~100 | ~50 | - | [4] |

DC50: Concentration for 50% maximal degradation. Dmax: Maximum percentage of degradation.

Experimental Protocols

Detailed methodologies are crucial for the successful implementation of the dTAG system. Below are outlines of key experimental protocols.

Generation of FKBP12F36V-tagged Cell Lines

a) Lentiviral Transduction (for exogenous expression):

-

Vector Construction: The coding sequence of the protein of interest is cloned into a lentiviral expression vector containing the FKBP12F36V tag at either the N- or C-terminus. Addgene provides a series of suitable plasmids.[7]

-

Lentivirus Production: The lentiviral vector, along with packaging and envelope plasmids, is transfected into a packaging cell line (e.g., 293T).

-

Transduction: The viral supernatant is harvested and used to infect the target cell line.

-

Selection: Transduced cells are selected using an appropriate antibiotic resistance marker present on the lentiviral vector.

b) CRISPR/Cas9-mediated Knock-in (for endogenous tagging):

-

Guide RNA Design: Single guide RNAs (sgRNAs) are designed to target the genomic locus of the protein of interest, typically near the start or stop codon for N- or C-terminal tagging, respectively.

-

Donor Template Construction: A donor plasmid is created containing the FKBP12F36V tag sequence flanked by homology arms corresponding to the genomic sequences upstream and downstream of the sgRNA cut site.

-

Transfection: The sgRNA expression plasmid, a Cas9 expression plasmid, and the donor template are co-transfected into the target cell line.

-

Clonal Selection and Validation: Single-cell clones are isolated and screened by PCR and Western blotting to identify correctly targeted clones.

Western Blotting for Protein Degradation Analysis

-

Cell Lysis: Cells are treated with the dTAG molecule at various concentrations and for different durations. Following treatment, cells are washed with ice-cold PBS and lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: The protein concentration of the lysates is determined using a BCA assay.

-

SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF or nitrocellulose membrane.

-

Immunoblotting: The membrane is blocked and then incubated with a primary antibody specific for the protein of interest or the tag (e.g., anti-HA or anti-FKBP12). A loading control antibody (e.g., anti-GAPDH or anti-β-actin) is used to ensure equal loading.

-

Detection: The membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody, and the signal is detected using an enhanced chemiluminescence (ECL) substrate.[8]

Luciferase-based Degradation Assay

-

Reporter System: A dual-luciferase reporter system can be used for high-throughput screening of dTAG molecules. The FKBP12F36V tag is fused to a luciferase reporter (e.g., NanoLuc), and a second luciferase (e.g., Firefly) is expressed as an internal control.

-

Assay Procedure: Cells expressing the reporter constructs are plated in a multi-well format and treated with dTAG molecules.

-

Luminescence Measurement: After the desired incubation time, luciferase activity is measured using a luminometer. The ratio of NanoLuc to Firefly luciferase activity is calculated to determine the extent of target degradation.

Visualizations

Signaling Pathway of dTAG-mediated Protein Degradation

Caption: dTAG system mechanism of action.

Experimental Workflow for dTAG System Validation

Caption: Workflow for validating dTAG-mediated protein degradation.

Conclusion

The dTAG system, powered by synthetic ligands like AP1867-3-(aminoethoxy), represents a significant advancement in the field of targeted protein degradation. Its ability to rapidly and selectively degrade virtually any protein of interest that can be genetically tagged with FKBP12F36V makes it an invaluable tool for target validation and for studying the dynamic consequences of protein loss. This technical guide has provided a comprehensive overview of the mechanism of action, quantitative data, and experimental protocols associated with the use of AP1867-based dTAG degraders, offering a solid foundation for researchers to implement this powerful technology in their own studies.

References

- 1. researchgate.net [researchgate.net]

- 2. blog.addgene.org [blog.addgene.org]

- 3. [PDF] The dTAG system for immediate and target-specific protein degradation | Semantic Scholar [semanticscholar.org]

- 4. Targeted Protein Degradation Tools: Overview and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The dTAG system for immediate and target-specific protein degradation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. graylab.stanford.edu [graylab.stanford.edu]

- 7. media.addgene.org [media.addgene.org]

- 8. origene.com [origene.com]

An In-depth Technical Guide to AP1867-3-(aminoethoxy) for Targeted Protein Degradation

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of AP1867-3-(aminoethoxy), a key chemical tool in the field of targeted protein degradation. We will delve into its chemical structure, properties, and its application as a fundamental component of the dTAG system for inducing the selective degradation of proteins of interest. This document offers detailed experimental protocols and quantitative data to enable researchers to effectively utilize this technology.

Core Concepts: Chemical Structure and Properties

AP1867-3-(aminoethoxy) is a synthetic, cell-permeable small molecule derived from the parent compound AP1867. It functions as a high-affinity ligand for a specifically engineered mutant of the FK506-binding protein 12 (FKBP12), known as FKBP12F36V. The key structural feature of AP1867-3-(aminoethoxy) is the inclusion of an aminoethoxy group, which serves as a chemical handle or "exit vector." This handle allows for its covalent attachment to other molecular entities, most notably a ligand for an E3 ubiquitin ligase, via a chemical linker. This three-part structure—AP1867 derivative, linker, and E3 ligase ligand—forms a Proteolysis Targeting Chimera (PROTAC).

The primary utility of AP1867-3-(aminoethoxy) is as the target-binding component (or "warhead") in PROTACs designed for the dTAG (degradation tag) system.[1][2][3] In this system, a protein of interest (POI) is endogenously tagged with the FKBP12F36V protein via genetic engineering techniques like CRISPR/Cas9. A PROTAC incorporating the AP1867 moiety can then selectively bind to the FKBP12F36V-tagged protein, bringing it into close proximity with an E3 ligase, leading to its ubiquitination and subsequent degradation by the proteasome.[4][5][6]

Physicochemical Properties

The fundamental properties of AP1867-3-(aminoethoxy) are summarized in the table below, providing essential information for its handling, storage, and use in experimental setups.

| Property | Value | Reference |

| CAS Number | 2127390-15-0 | [2] |

| Molecular Formula | C₃₈H₅₀N₂O₉ | [2] |

| Molecular Weight | 678.81 g/mol | [2] |

| Appearance | White to off-white solid | MedChemExpress |

| Storage | Store at -20°C, under nitrogen | MedChemExpress |

| Solubility | DMSO: 240 mg/mL (353.56 mM) | MedChemExpress |

Quantitative Binding and Degradation Data

While specific binding data for the AP1867-3-(aminoethoxy) moiety alone is not extensively published, the efficacy of the overall dTAG system is well-documented. The performance of a dTAG degrader is typically measured by its half-maximal degradation concentration (DC₅₀) and its maximum degradation level (Dₘₐₓ). The table below presents performance data for dTAG-13, a widely used PROTAC that incorporates an AP1867 derivative to target FKBP12F36V and a thalidomide (B1683933) derivative to recruit the CRBN E3 ligase.

| Degrader | Target Protein | Cell Line | DC₅₀ | Dₘₐₓ | Reference |

| dTAG-13 | FKBP12F36V-BRD4 | 293T | ~1 nM | >95% | Nabet, et al. (2018) |

| dTAG-13 | FKBP12F36V-KRASG12V | NIH/3T3 | ~10 nM | >90% | Nabet, et al. (2018) |

| dTAG-47 | AML1-ETO-FKBP12F36V | Kasumi-1 | <100 nM | >90% | [7] |

Note: Data is approximated from published dose-response curves. Actual values may vary based on experimental conditions.

Mechanism of Action: The dTAG System

The dTAG system provides rapid, reversible, and highly specific degradation of a target protein. The process is initiated by the introduction of a dTAG degrader molecule into cells expressing the FKBP12F36V-tagged protein of interest.

Caption: dTAG system workflow for targeted protein degradation.

The workflow is as follows:

-

Ternary Complex Formation: The dTAG molecule, acting as a molecular glue, simultaneously binds to the FKBP12F36V tag on the fusion protein and to the E3 ligase (e.g., CRBN).[4][5] This forms a transient ternary complex.

-

Ubiquitination: Within the complex, the E3 ligase catalyzes the transfer of ubiquitin molecules from a ubiquitin-conjugating enzyme (E2) to lysine (B10760008) residues on the surface of the target protein.

-

Proteasomal Recognition: The resulting polyubiquitin (B1169507) chain acts as a recognition signal for the 26S proteasome.

-

Degradation: The proteasome unfolds and proteolytically degrades the tagged protein into small peptides, while the dTAG molecule and ubiquitin are recycled.[8]

Experimental Protocols

Effective use of AP1867-3-(aminoethoxy) requires its incorporation into a PROTAC and subsequent application within the dTAG system. Below are generalized protocols for cell line preparation and protein degradation analysis.

Generation of FKBP12F36V-Tagged Cell Lines

This protocol outlines the creation of stable cell lines endogenously expressing the protein of interest tagged with FKBP12F36V using CRISPR/Cas9-mediated knock-in.

Caption: Workflow for generating FKBP12(F36V)-tagged cell lines.

Methodology:

-

Design: Design a guide RNA (gRNA) to direct the Cas9 nuclease to the genomic locus of the target gene, typically near the start or stop codon. Design a donor plasmid containing the FKBP12F36V tag sequence flanked by homology arms (~500-800 bp) corresponding to the genomic sequences upstream and downstream of the Cas9 cut site. Include a selectable marker (e.g., puromycin resistance gene).

-

Transfection: Co-transfect the target cells with plasmids encoding Cas9, the specific gRNA, and the donor template.

-

Selection: After 48-72 hours, apply the appropriate selection drug (e.g., puromycin) to eliminate non-transfected cells.

-

Clonal Expansion: Isolate single, drug-resistant cells into individual wells of a 96-well plate and expand them to establish clonal populations.

-

Validation: Screen the resulting clones to confirm correct integration of the tag.

-

Genomic PCR: Use primers flanking the integration site to confirm the size increase corresponding to the inserted tag.

-

Sanger Sequencing: Sequence the PCR product to verify the in-frame insertion of the FKBP12F36V tag.

-

Western Blot: Confirm the expression of the full-length fusion protein at the expected molecular weight using an antibody against the protein of interest or the tag.

-

Protein Degradation Assay via Western Blot

This protocol details the treatment of FKBP12F36V-tagged cells with a dTAG degrader and subsequent analysis of protein levels.

Methodology:

-

Cell Plating: Plate the validated FKBP12F36V-tagged cells in a multi-well plate (e.g., 6-well or 12-well) and allow them to adhere overnight.

-

dTAG Treatment: Prepare serial dilutions of the dTAG degrader (e.g., dTAG-13) in cell culture medium. A typical dose-response range is from 0.1 nM to 5 µM. Treat the cells for a specified duration. For time-course experiments, a range of 1 to 24 hours is common.[7] Include a vehicle-only control (e.g., 0.1% DMSO).

-

Cell Lysis:

-

Aspirate the medium and wash the cells once with ice-cold PBS.

-

Add ice-cold lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.

-

Incubate on ice for 15-30 minutes.

-

Scrape the cells and transfer the lysate to a microcentrifuge tube.

-

Centrifuge at ~14,000 x g for 15 minutes at 4°C to pellet cell debris.

-

-

Protein Quantification: Transfer the supernatant to a new tube. Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).

-

Sample Preparation: Normalize the protein concentration for all samples with lysis buffer. Add Laemmli sample buffer (e.g., 4x) and boil at 95-100°C for 5-10 minutes.

-

SDS-PAGE and Western Blot:

-

Load equal amounts of protein (e.g., 10-30 µg) per lane of a polyacrylamide gel.

-

Perform electrophoresis to separate proteins by size.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody against the protein of interest overnight at 4°C.

-

Incubate with a primary antibody against a loading control (e.g., GAPDH, β-actin) to ensure equal protein loading.

-

Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

-

Detection and Analysis:

-

Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a digital imager.

-

Quantify the band intensities using image analysis software (e.g., ImageJ). Normalize the intensity of the target protein band to the corresponding loading control band. Calculate the percentage of remaining protein relative to the vehicle-treated control.

-

Conclusion

AP1867-3-(aminoethoxy) is a vital research tool that serves as the cornerstone for building PROTACs used in the dTAG system. This technology enables precise, rapid, and efficient degradation of virtually any intracellular protein that can be tagged with the FKBP12F36V mutant. The detailed protocols and quantitative data provided in this guide equip researchers with the necessary information to harness the power of this system for target validation and the kinetic analysis of protein function.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. AP1867-3-(aminoethoxy) | CymitQuimica [cymitquimica.com]

- 3. AP1867-3-(aminoethoxy) - CD Bioparticles [cd-bioparticles.net]

- 4. The dTAG system for immediate and target-specific protein degradation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. blog.addgene.org [blog.addgene.org]

- 7. researchgate.net [researchgate.net]

- 8. resources.rndsystems.com [resources.rndsystems.com]

understanding the role of FKBP ligands in protein degradation

An In-depth Technical Guide on the Role of FKBP Ligands in Protein Degradation

For: Researchers, Scientists, and Drug Development Professionals

Introduction

The FK506-binding proteins (FKBPs) are a family of peptidyl-prolyl isomerases (PPIases) that play crucial roles in protein folding, signal transduction, and receptor trafficking.[1] Their well-defined ligand-binding pockets have made them attractive targets for chemical biology and drug discovery.[2] In recent years, ligands targeting FKBPs have become instrumental in the field of Targeted Protein Degradation (TPD), a revolutionary therapeutic strategy that harnesses the cell's own ubiquitin-proteasome system (UPS) to eliminate disease-causing proteins.[3][4]

This guide provides a comprehensive technical overview of the multifaceted role of FKBP ligands in protein degradation. It details the core mechanisms, presents key quantitative data, outlines detailed experimental protocols for assessing these systems, and provides visual diagrams of the critical pathways and workflows. We will explore two primary strategies: the use of FKBP ligands in Proteolysis-Targeting Chimeras (PROTACs) and molecular glues to induce the degradation of FKBP proteins themselves, and their application in versatile chemical-genetic systems like dTAG for the targeted degradation of any protein of interest.

Core Mechanisms of FKBP Ligand-Mediated Protein Degradation

FKBP ligands are central to several TPD strategies, primarily acting as a bridge to recruit E3 ubiquitin ligases to a target protein.

FKBP-Targeting PROTACs

PROTACs are heterobifunctional molecules composed of two distinct ligands connected by a chemical linker. One ligand binds to a target protein of interest (POI), and the other recruits an E3 ubiquitin ligase.[4] When the POI is an FKBP family member, such as FKBP12, the PROTAC facilitates the formation of a ternary complex between FKBP12 and an E3 ligase like Cereblon (CRBN) or von Hippel-Lindau (VHL).[5][6] This proximity induces the E3 ligase to poly-ubiquitinate the FKBP, marking it for destruction by the 26S proteasome.[7]

The PROTAC dFKBP-1, for example, is a potent degrader of FKBP12.[1] It consists of a ligand for FKBP12 linked to thalidomide, a ligand that recruits the CRBN E3 ligase.[1] This approach allows for the catalytic, substoichiometric degradation of FKBP12, offering a powerful tool to study its biological functions and as a potential therapeutic strategy.[1]

The Degradation Tag (dTAG) System

The dTAG system is a versatile chemical-genetic tool for rapid and selective degradation of virtually any protein of interest.[8] This system has two components:

-

A protein of interest is endogenously tagged with a mutated version of FKBP12, FKBP12F36V, using CRISPR/Cas9 gene editing or transgene expression.[8][9] This F36V mutation creates a "hole" in the binding pocket that is not present in the wild-type FKBP12.[9]

-

A dTAG molecule, which is a heterobifunctional degrader. One end of the dTAG molecule is a ligand (e.g., AP1867) that specifically fits into the engineered pocket of FKBP12F36V but does not bind to wild-type FKBPs, ensuring high specificity.[8] The other end of the dTAG molecule binds to an E3 ligase, such as CRBN (e.g., dTAG-13) or VHL (e.g., dTAGV-1).[8][10]

Upon administration of the dTAG molecule, it selectively binds to the FKBP12F36V-tagged protein and the E3 ligase, inducing proximity, ubiquitination, and subsequent proteasomal degradation of the fusion protein.[10][11] This allows for conditional and reversible protein knockdown, providing precise temporal control over protein function in cells and in vivo.[10]

FKBP-Based Molecular Glues

Molecular glues are small molecules that induce or stabilize an interaction between two proteins that would otherwise not occur.[12][13] The classic example involves the natural product rapamycin, which acts as a molecular glue to induce a strong ternary complex between FKBP12 and the FRB domain of the mTOR kinase.[14] While this interaction leads to inhibition of mTOR signaling rather than degradation, the principle of using a small molecule to "glue" two proteins together is fundamental to TPD.

Recently, efforts have been made to rationally discover fully synthetic molecular glues that use FKBP12 as a "presenter" protein to interact with new targets, including E3 ligases, to induce degradation.[14] This strategy expands the druggable proteome by creating novel protein-protein interactions.[13][15]

Quantitative Data on FKBP Ligands in Protein Degradation

The efficacy of TPD molecules is evaluated using several quantitative parameters, including binding affinity for the target and E3 ligase, and cellular degradation potency (DC₅₀ and Dₘₐₓ).

Table 1: Binding Affinities of Selected Ligands to FKBP Isoforms This table summarizes the binding affinities (Kᵢ or Kₑ) of common natural and synthetic ligands to various FKBP family members. High-affinity binding is a prerequisite for effective target engagement in a TPD context.

| Ligand | FKBP Isoform | Binding Affinity (Kᵢ, nM) | Reference |

| Rapamycin | FKBP12 | ~0.2 | [2] |

| FK506 | FKBP12 | ~0.4 | [2] |

| Rapamycin | FKBP25 | 0.9 | [16] |

| FK506 | FKBP25 | 200 | [16] |

| Rapamycin | FKBP51 (FK1 domain) | 3.7 ± 0.9 | [16] |

| FK506 | FKBP51 (FK1 domain) | 104 ± 14 | [16] |

| AG5507 | FKBP12 | 54 | [16] |

| AG5473 | FKBP12 | 84 | [16] |

Table 2: Cellular Degradation Potency of FKBP12-Targeting Degraders This table presents the degradation efficiency of representative PROTACs that target FKBP12 or utilize the dTAG system. DC₅₀ represents the concentration required to degrade 50% of the target protein, while Dₘₐₓ is the maximum percentage of degradation achieved.

| Degrader | System | Target Protein | E3 Ligase Recruited | Cell Line | Degradation Potency | Reference |

| dFKBP-1 | PROTAC | Endogenous FKBP12 | CRBN | MV4;11 | >80% degradation at 0.1 µM | [1] |

| dFKBP-1 | PROTAC | Endogenous FKBP12 | CRBN | MV4;11 | ~50% degradation at 0.01 µM | [1] |

| dTAGV-1 | dTAG | FKBP12F36V-Nluc | VHL | 293FT | Potent, selective degradation | [10][11] |

| dTAG-13 | dTAG | FKBP12F36V-fusions | CRBN | Jurkat | Dose-dependent degradation | [17] |

| PROTAC-4 | PROTAC | EGFP-FKBP12 | VHL | 786-O (VHL+/+) | EGFP signal lost at 25 µM | [6] |

Detailed Experimental Protocols and Workflows

A suite of biophysical, biochemical, and cell-based assays is required to characterize and validate FKBP-based degraders.

Ternary Complex Formation Assay: Amplified Luminescent Proximity Homogeneous Assay (AlphaLISA)

Principle: This assay measures the formation of the ternary complex (POI-Degrader-E3 Ligase) in vitro.[18] It uses donor and acceptor beads that, when brought into close proximity, generate a chemiluminescent signal. For an FKBP-targeting PROTAC, one might use a GST-tagged FKBP12 and a FLAG-tagged E3 ligase complex (e.g., CRBN-DDB1).[18]

Detailed Methodology:

-

Reagent Preparation:

-

Prepare assay buffer (e.g., 50 mM HEPES, 150 mM NaCl, 0.1% BSA, 0.05% Tween-20, pH 7.4).

-

Serially dilute the PROTAC of interest to create a concentration range (e.g., 0.1 nM to 100 µM).

-

Prepare fixed concentrations of purified GST-FKBP12 (e.g., 5 nM) and FLAG-CRBN complex (e.g., 10 nM).

-

Prepare Anti-GST AlphaLISA Acceptor beads and Streptavidin-Donor beads (if using a biotinylated component) or Anti-FLAG Donor beads according to the manufacturer's protocol.

-

-

Assay Plate Setup (384-well):

-

Add 2.5 µL of the serially diluted PROTAC or DMSO vehicle control to the wells.

-

Add 2.5 µL of the GST-FKBP12 protein solution to all wells.

-

Add 2.5 µL of the FLAG-CRBN complex solution to all wells.

-

Incubate the plate at room temperature for 60 minutes to allow for ternary complex formation.

-

-

Detection:

-

Add 2.5 µL of the Anti-GST Acceptor beads to all wells.

-

Add 2.5 µL of the Anti-FLAG Donor beads to all wells.

-

Incubate the plate in the dark at room temperature for 60 minutes.

-

-

Data Acquisition:

-

Read the plate on an AlphaLISA-compatible plate reader.

-

Plot the AlphaLISA signal against the PROTAC concentration. A characteristic "hook effect" (a bell-shaped curve) is often observed, where excess PROTAC leads to the formation of binary complexes at the expense of the ternary complex, resulting in a decreased signal.[18][19]

-

In-Cell Ubiquitination Assay

Principle: This assay determines if the formation of the ternary complex leads to the ubiquitination of the target protein inside living cells. A common method is immunoprecipitation followed by Western blotting.[7]

Detailed Methodology:

-

Cell Culture and Treatment:

-

Plate cells (e.g., HEK293T) and allow them to adhere overnight.

-

Treat the cells with a dose-response of the FKBP-targeting PROTAC for a short period (e.g., 1-4 hours).

-

Include essential controls: DMSO (vehicle), a proteasome inhibitor like MG132 or Carfilzomib (to allow ubiquitinated proteins to accumulate), and a negative control PROTAC if available.[1]

-

-

Cell Lysis:

-

Wash cells with ice-cold PBS.

-

Lyse the cells in a denaturing lysis buffer (e.g., RIPA buffer containing 1% SDS) to disrupt protein-protein interactions but preserve post-translational modifications. Include protease and deubiquitinase (DUB) inhibitors (e.g., PR-619, NEM).

-

Sonicate the lysates to shear DNA and reduce viscosity, then boil at 95°C for 10 minutes.

-

-

Immunoprecipitation (IP):

-

Dilute the denatured lysates with a non-denaturing buffer to reduce the SDS concentration to ~0.1%.

-

Pre-clear the lysates with Protein A/G beads.

-

Incubate the pre-cleared lysates with an antibody against FKBP12 overnight at 4°C.

-

Add Protein A/G beads to capture the antibody-protein complexes.

-

Wash the beads extensively to remove non-specific binders.

-

-

Western Blotting:

-

Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Probe the membrane with an antibody against ubiquitin (e.g., P4D1 or FK2) to detect the characteristic high-molecular-weight smear or ladder indicative of poly-ubiquitination.

-

As a loading control, re-probe the membrane with the FKBP12 antibody.

-

References

- 1. cancer-research-network.com [cancer-research-network.com]

- 2. Frontiers | FKBP Ligands—Where We Are and Where to Go? [frontiersin.org]

- 3. Protein Degradation and PROTACs [promega.jp]

- 4. reactionbiology.com [reactionbiology.com]

- 5. bmglabtech.com [bmglabtech.com]

- 6. researchgate.net [researchgate.net]

- 7. Ubiquitination Assay - Profacgen [profacgen.com]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. biorxiv.org [biorxiv.org]

- 12. Molecular Glues: The Adhesive Connecting Targeted Protein Degradation to the Clinic - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Molecular glues tackle undruggable targets | CAS [cas.org]

- 14. Discovery of fully synthetic FKBP12-mTOR molecular glues - Chemical Science (RSC Publishing) DOI:10.1039/D4SC06917J [pubs.rsc.org]

- 15. web.cas.org [web.cas.org]

- 16. FKBP Ligands—Where We Are and Where to Go? - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Proteolysis-targeting chimeras with reduced off-targets - PMC [pmc.ncbi.nlm.nih.gov]

- 18. resources.revvity.com [resources.revvity.com]

- 19. tandfonline.com [tandfonline.com]

An In-depth Technical Guide to AP1867-3-(aminoethoxy) for Inducing Protein Dimerization

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of AP1867-3-(aminoethoxy), a synthetic ligand instrumental in the field of chemically induced dimerization (CID). It is designed to offer researchers and drug development professionals a thorough understanding of its mechanism, applications, and the practical methodologies for its use.

Introduction to AP1867-3-(aminoethoxy) and Chemically Induced Dimerization

AP1867-3-(aminoethoxy) is a synthetic, cell-permeable molecule derived from AP1867.[1][2][3][4][5] It is specifically designed as a high-affinity ligand for the F36V mutant of the FK506-binding protein (FKBP12).[6][7] The native FKBP12 is a ubiquitous cytosolic protein. The F36V mutation, a single phenylalanine to valine substitution at position 36, creates a "hole" in the binding pocket, which significantly reduces its affinity for natural ligands like FK506 and increases its specificity for synthetic ligands such as AP1867 and its derivatives.[7]

The primary application of AP1867-3-(aminoethoxy) is in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[1][2][3][4][5] PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. In this context, AP1867-3-(aminoethoxy) serves as the FKBP12(F36V)-binding moiety. The aminoethoxy group provides a convenient attachment point for a linker, which in turn is connected to a ligand for an E3 ligase.

While its main use is in protein degradation, the core principle of action for AP1867-3-(aminoethoxy) is inducing protein proximity. This same principle can be harnessed to induce the dimerization of two proteins of interest, thereby activating downstream signaling pathways that are dependent on protein-protein interactions. This guide will focus on this application.

Mechanism of Action

The mechanism of AP1867-induced protein dimerization is elegant in its simplicity. It relies on the high-affinity and specific interaction between AP1867 and the engineered FKBP12(F36V) domain. To control the dimerization of two proteins of interest (Proteins A and B), they are first genetically fused to the FKBP12(F36V) domain.

When a bivalent form of AP1867, such as AP20187 (a homodimer of an AP1867-like molecule), is introduced to the system, it can simultaneously bind to two FKBP12(F36V) domains.[8] This brings the two fusion proteins into close proximity, effectively inducing their dimerization. This dimerization can then trigger a variety of downstream cellular events, such as the activation of enzymatic activity, the initiation of a signaling cascade, or the regulation of gene expression.

It is important to note that while AP1867-3-(aminoethoxy) is a monomeric ligand primarily used for PROTAC synthesis, the principles of its interaction with FKBP12(F36V) are the same as those for bivalent dimerizers like AP20187. For the purpose of inducing dimerization of two separate proteins, a bivalent ligand is required.

Quantitative Data

The efficacy of AP1867 and related compounds in inducing dimerization is underpinned by their strong and specific binding to the FKBP12(F36V) mutant.

| Compound | Target | Binding Affinity (IC50) | Notes |

| AP1867 | FKBP12(F36V) | 1.8 nM | Highly selective for the F36V mutant over wild-type FKBP12. |

| AP1867 | Wild-type FKBP12 | 67 nM[6] | Demonstrates the increased specificity for the F36V mutant. |

Experimental Protocols

The following are generalized protocols for using a bivalent FKBP12(F36V) ligand to induce protein dimerization. These can be adapted for specific experimental needs.

Preparation of Stock Solutions

-

Dissolving the Compound: Bivalent FKBP12(F36V) ligands are typically soluble in organic solvents. Dissolve the compound in sterile DMSO or ethanol (B145695) to create a high-concentration stock solution (e.g., 10 mM).

-

Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C for long-term stability.

In Vitro Dimerization in Cell Culture

-

Cell Line Engineering: Stably or transiently transfect the cells of interest with constructs encoding the proteins of interest fused to the FKBP12(F36V) domain. Include appropriate controls, such as cells expressing the fusion proteins without the addition of the dimerizer and cells expressing only one of the fusion proteins.

-

Cell Seeding: Seed the engineered cells in appropriate culture vessels and allow them to adhere and grow to the desired confluency.

-

Treatment with Dimerizer: Thaw an aliquot of the dimerizer stock solution and dilute it to the desired final concentration in pre-warmed cell culture medium. Typical final concentrations range from 1 nM to 1 µM, but should be optimized for each specific system.

-

Incubation: Replace the existing medium with the medium containing the dimerizer. Incubate the cells for the desired period, which can range from minutes to hours, depending on the signaling pathway being investigated.

-

Analysis: Following incubation, lyse the cells and analyze the effects of dimerization. This can include immunoprecipitation to confirm dimerization, western blotting to detect phosphorylation of downstream targets, reporter gene assays to measure transcriptional activation, or microscopy to observe changes in protein localization.

In Vivo Dimerization in Animal Models

-

Animal Model Generation: Generate transgenic animals expressing the FKBP12(F36V) fusion proteins.

-

Dimerizer Formulation: For in vivo use, the dimerizer needs to be formulated in a biocompatible vehicle. A common formulation involves dissolving the compound in a mixture of ethanol, PEG300, and saline.[8]

-

Administration: The dimerizer can be administered via various routes, including intraperitoneal (IP) injection or oral gavage. The dosage will need to be optimized based on the animal model and the desired biological effect.

-

Monitoring and Analysis: Monitor the animals for the expected physiological or behavioral changes. At the end of the experiment, tissues can be collected for biochemical or histological analysis to confirm the effects of induced dimerization.

Visualizations

Signaling Pathway Diagram

Caption: Mechanism of chemically induced protein dimerization.

Experimental Workflow Diagram

Caption: A typical experimental workflow for in vitro dimerization.

Example Signaling Pathway: Activation of a Receptor Tyrosine Kinase

Caption: Dimerizer-induced activation of a generic RTK signaling pathway.

Conclusion

AP1867-3-(aminoethoxy) and related molecules are powerful tools for the precise control of protein-protein interactions. While its primary application has shifted towards the development of PROTACs for targeted protein degradation, the underlying principle of chemically induced dimerization remains a valuable technique for activating signaling pathways and studying cellular processes. By understanding the mechanism of action and following established protocols, researchers can effectively utilize this technology to gain deeper insights into the complex world of cellular signaling.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. AP1867-3-(aminoethoxy) - MedChem Express [bioscience.co.uk]

- 3. AP1867-3-(aminoethoxy) | CymitQuimica [cymitquimica.com]

- 4. AP1867-3-(aminoethoxy) - CD Bioparticles [cd-bioparticles.net]

- 5. ap1867-3-(aminoethoxy) — TargetMol Chemicals [targetmol.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Utilizing chemically induced dimerization of FKBP to analyze endocytosis by live-cell imaging in budding yeast - PMC [pmc.ncbi.nlm.nih.gov]

- 8. medchemexpress.com [medchemexpress.com]

An In-depth Technical Guide to the Discovery and Development of AP1867-based PROTACs

For Researchers, Scientists, and Drug Development Professionals

The advent of Proteolysis Targeting Chimeras (PROTACs) has introduced a paradigm shift in drug discovery, moving beyond traditional occupancy-based inhibition to a novel strategy of targeted protein degradation.[1] By co-opting the cell's own ubiquitin-proteasome system (UPS), PROTACs can eliminate specific proteins of interest (POIs), offering a powerful tool to tackle targets previously considered "undruggable".[1][2] This guide focuses on a specific, highly versatile class of PROTACs built upon the AP1867 ligand, which forms the basis of the degradation tag (dTAG) system—a powerful technology for induced protein degradation.[3][4]

Core Concepts: The AP1867 Ligand and the dTAG System

AP1867 is a synthetic, cell-permeable ligand designed to selectively bind to a mutant variant of the FKBP12 protein, specifically one containing a phenylalanine-to-valine substitution at position 36 (FKBP12F36V).[3][4] This engineered "bump-and-hole" strategy ensures that AP1867 does not interact with the wild-type FKBP12 protein, providing a highly specific molecular recognition handle.[3]

This specificity is the cornerstone of the dTAG system. In this system, a target protein of interest (POI) is endogenously tagged with the FKBP12F36V mutant protein. An AP1867-based PROTAC, referred to as a dTAG molecule, is then introduced. These are heterobifunctional molecules comprising three key components:

-

The AP1867 moiety: This acts as the warhead, selectively binding to the FKBP12F36V tag on the POI.[5][6][7]

-

An E3 Ligase Ligand: This recruits a specific E3 ubiquitin ligase, most commonly Cereblon (CRBN) or von Hippel-Lindau (VHL).[4][7]

-

A Chemical Linker: This connects the AP1867 and E3 ligase ligands, with its length and composition being critical for optimal ternary complex formation.[8]

The dTAG system has been successfully employed to induce the acute degradation of numerous proteins, including BRD4, HDAC1, EZH2, MYC, and KRASG12V, making it an invaluable tool for target validation and studying the functional consequences of protein loss.[4]

Mechanism of Action

The fundamental action of an AP1867-based PROTAC is to induce proximity between the FKBP12F36V-tagged target protein and an E3 ubiquitin ligase.[9] This process hijacks the UPS to achieve selective degradation of the target.[10] The key steps are outlined below.

References

- 1. An overview of PROTACs: a promising drug discovery paradigm - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | From Conception to Development: Investigating PROTACs Features for Improved Cell Permeability and Successful Protein Degradation [frontiersin.org]

- 3. researchgate.net [researchgate.net]

- 4. A Tandem-Affinity Purification Method for Identification of Primary Intracellular Drug-Binding Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. AP1867-3-(aminoethoxy) - CD Bioparticles [cd-bioparticles.net]

- 7. medchemexpress.com [medchemexpress.com]

- 8. synplechem.com [synplechem.com]

- 9. PROTACs– a game-changing technology - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

AP1867-3-(aminoethoxy): A Technical Guide to Targeted Protein Knockdown

For Researchers, Scientists, and Drug Development Professionals

Introduction

AP1867-3-(aminoethoxy) is a synthetic, cell-permeable molecule that serves as a crucial component in the field of targeted protein degradation. Specifically, it is a high-affinity ligand for a mutated form of the FKBP12 protein (FKBP12F36V). This molecule is a cornerstone of the degradation tag (dTAG) system, a powerful chemogenetic tool that allows for the rapid, selective, and reversible knockdown of specific proteins of interest (POIs) in living cells and organisms. This guide provides an in-depth overview of the dTAG system, focusing on the role of AP1867-based degraders, experimental protocols, and quantitative data to facilitate its application in research and drug development.

Mechanism of Action: The dTAG System

The dTAG system is a ternary degrader platform that hijacks the cell's natural protein disposal machinery, the ubiquitin-proteasome system, to eliminate a target protein.[1] This is achieved through a hetero-bifunctional molecule, a PROTAC (Proteolysis Targeting Chimera), which is synthesized using AP1867-3-(aminoethoxy) as a building block.

The core components of the dTAG system are:

-

The FKBP12F36V Tag: The protein of interest is genetically fused to the FKBP12F36V mutant protein. This engineered "degron" tag does not interfere with the normal function of the POI but serves as a specific binding site for the AP1867 moiety.

-

The dTAG Molecule: This molecule consists of three parts:

-

An AP1867-based ligand that selectively binds to the FKBP12F36V tag.

-

A linker of varying length and composition.

-

An E3 ubiquitin ligase ligand , typically a derivative of thalidomide (B1683933) to recruit Cereblon (CRBN) or a VHL ligand to recruit the von Hippel-Lindau E3 ligase.[1][2]

-

-

The Ubiquitin-Proteasome System: The cell's endogenous machinery for protein degradation.

Upon introduction of the dTAG molecule, it forms a ternary complex between the FKBP12F36V-tagged POI and the recruited E3 ligase. This proximity induces the E3 ligase to poly-ubiquitinate the POI. The poly-ubiquitin chain acts as a signal for the proteasome, which then recognizes and degrades the tagged protein.

Signaling Pathway Diagram

Caption: Mechanism of the dTAG system for targeted protein degradation.

Quantitative Data

The efficacy of AP1867-based dTAG molecules is typically assessed by measuring the reduction of the target protein levels as a function of compound concentration (dose-response) and time (time-course).

Dose-Response Data

The following table summarizes representative half-maximal degradation concentrations (DC50) for various dTAG molecules targeting different FKBP12F36V-fusion proteins. Lower DC50 values indicate higher potency.

| dTAG Molecule | Target Protein | Cell Line | DC50 (nM) | E3 Ligase Recruited |

| dTAG-13 | FKBP12F36V-Nluc | 293FT | ~100 | CRBN |

| dTAG-13 | BRD4-FKBP12F36V | MV4;11 | <100 | CRBN |

| dTAG-7 | FKBP12F36V-KRASG12V | MV4;11 | ~50 | CRBN |

| dTAGV-1 | FKBP12F36V-Nluc | 293FT | Potent Degradation | VHL |

| dTAGV-1 | FKBP12F36V-KRASG12V | PATU-8902 | Potent Degradation | VHL |

Note: Data are compiled from various studies and represent approximate values. Actual DC50 can vary depending on the specific fusion protein, cell line, and experimental conditions.[2][3]

Time-Course Data

The dTAG system enables rapid protein knockdown, often within hours of treatment. The table below illustrates the typical kinetics of degradation for different target proteins.

| dTAG Molecule | Target Protein | Cell Line | Time to >80% Degradation |

| dTAG-13 | FKBP12F36V-Nluc | 293FT | 1-2 hours |

| dTAG-13 | BRD4-FKBP12F36V | MV4;11 | 2-4 hours |

| dTAG-47 | AML1-ETO-FKBP12F36V | Kasumi-1 | 2-6 hours |

| dTAG-13 | HDAC1-FKBP12F36V | MV4;11 | 1-2 hours |

| dTAG-13 | MYC-FKBP12F36V | MV4;11 | 1-2 hours |

Note: Degradation kinetics can be influenced by the intrinsic turnover rate of the target protein and other cellular factors.[3][4]

Experimental Protocols

Generation of FKBP12F36V Fusion Protein Cell Lines

Objective: To create a stable cell line expressing the protein of interest fused to the FKBP12F36V tag.

Methods:

-

Lentiviral Transduction (for exogenous expression):

-

Clone the gene of interest into a lentiviral expression vector containing the FKBP12F36V tag either at the N- or C-terminus. Plasmids for this purpose are available from Addgene.[5][6]

-

Produce lentiviral particles by co-transfecting the expression vector with packaging plasmids into a suitable packaging cell line (e.g., HEK293T).

-

Transduce the target cell line with the viral supernatant.

-

Select for successfully transduced cells using an appropriate selection marker (e.g., puromycin (B1679871) or blasticidin).

-

Verify the expression of the fusion protein by Western blotting.

-

-

CRISPR/Cas9-mediated Knock-in (for endogenous tagging):

-

Design a guide RNA (sgRNA) to target the genomic locus of the protein of interest near the start or stop codon.

-

Design a donor template plasmid containing the FKBP12F36V tag sequence flanked by homology arms corresponding to the genomic sequences upstream and downstream of the sgRNA target site.[3]

-

Co-transfect the sgRNA expression vector, a Cas9 expression vector, and the donor template plasmid into the target cell line.

-

Select for successfully edited cells and screen for clones with the correct in-frame insertion of the FKBP12F36V tag by PCR and sequencing.

-

Confirm the expression of the endogenously tagged protein by Western blotting.

-

Protein Degradation Assay

Objective: To assess the degradation of the FKBP12F36V-tagged protein upon treatment with a dTAG molecule.

Materials:

-

Cell line expressing the FKBP12F36V-fusion protein.

-

dTAG molecule (e.g., dTAG-13) dissolved in a suitable solvent (e.g., DMSO).

-

Cell culture medium and reagents.

-

Reagents for cell lysis and protein quantification (e.g., BCA assay).

-

Reagents and equipment for Western blotting.

-

Primary antibody against the protein of interest or the tag, and a loading control antibody (e.g., GAPDH, β-actin).

-

Secondary antibody conjugated to HRP or a fluorescent dye.

Procedure:

-

Cell Seeding: Seed the cells at an appropriate density in multi-well plates to allow for logarithmic growth during the experiment.

-

dTAG Treatment:

-

Dose-Response: Prepare serial dilutions of the dTAG molecule in cell culture medium. Treat the cells with a range of concentrations (e.g., 0.1 nM to 10 µM) for a fixed period (e.g., 6-24 hours). Include a vehicle control (e.g., DMSO).

-

Time-Course: Treat the cells with a fixed, effective concentration of the dTAG molecule (determined from the dose-response experiment) for various durations (e.g., 0, 0.5, 1, 2, 4, 8, 24 hours).

-

-

Cell Lysis: At the end of the treatment period, wash the cells with cold PBS and lyse them in a suitable lysis buffer containing protease inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay.

-

Western Blotting:

-

Normalize the protein lysates to the same concentration.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

-

Block the membrane and probe with the primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with the appropriate secondary antibody.

-

Detect the protein bands using a suitable detection reagent and imaging system.

-

-

Data Analysis: Quantify the band intensities and normalize the levels of the target protein to the loading control. For dose-response experiments, plot the percentage of remaining protein against the log of the dTAG concentration and fit a curve to determine the DC50. For time-course experiments, plot the percentage of remaining protein against time.

Experimental Workflow Diagram

Caption: General workflow for a protein knockdown experiment using the dTAG system.

Conclusion

AP1867-3-(aminoethoxy) is an invaluable chemical tool for the construction of PROTACs used in the dTAG system. This system provides a robust and versatile platform for the targeted degradation of proteins, offering significant advantages in speed, specificity, and reversibility over traditional genetic knockdown methods. By following the principles and protocols outlined in this guide, researchers can effectively employ this technology to dissect complex biological processes and validate novel drug targets.

References

- 1. mdpi.com [mdpi.com]

- 2. A Tandem-Affinity Purification Method for Identification of Primary Intracellular Drug-Binding Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The dTAG system for immediate and target-specific protein degradation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. blog.addgene.org [blog.addgene.org]

- 6. media.addgene.org [media.addgene.org]

The Selectivity of AP1867 for the FKBP12 F36V Mutant: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the selectivity of the synthetic ligand AP1867 for the F36V mutant of the FKBP12 protein. The F36V mutation, which replaces a phenylalanine with a valine in the binding pocket of FKBP12, creates a cavity that allows for the specific binding of "bumped" ligands like AP1867. This engineered specificity has become a cornerstone of chemical genetics, enabling precise control over protein dimerization and degradation. This document details the quantitative binding data, in-depth experimental protocols for assessing selectivity, and the signaling pathways involved in AP1867-mediated applications.

Data Presentation: Quantitative Analysis of AP1867 Binding Affinity

The selectivity of AP1867 for the FKBP12 F36V mutant over its wild-type counterpart is a critical aspect of its utility. This selectivity is quantified by comparing their respective binding affinities, typically represented by the dissociation constant (Kd) or the half-maximal inhibitory concentration (IC50). A lower value indicates a higher affinity.

| Target Protein | Ligand | Binding Affinity Metric | Value (nM) | Reference |

| FKBP12 (Wild-Type) | AP1867 | Kd | 67 | [1] |

| FKBP12 F36V | AP1867 | IC50 | 1.8 | [2] |

| FKBP12 F36V | AP1867-FITC Probe | Kd | low nM | [3][4] |

| FKBP12 F36V | AP1867 | IC50 | 11.8 | [3][4] |

The data clearly demonstrates the enhanced affinity of AP1867 for the F36V mutant. The IC50 value for the mutant is significantly lower than the Kd for the wild-type protein, underscoring the high degree of selectivity achieved through this engineered mutation.

Experimental Protocols: Methodologies for Assessing Selectivity

The binding affinity and selectivity of AP1867 are determined using various biochemical and cell-based assays. Below are detailed protocols for key experimental techniques.

Homogeneous Time-Resolved Fluorescence (HTRF) Competitive Displacement Binding Assay

This assay is used to determine the binding affinity of a test compound by measuring its ability to displace a fluorescently labeled ligand from its target protein.

Principle: A fluorescently labeled version of AP1867 (e.g., AP1867-FITC) is used as a probe.[3][4] When this probe binds to a His-tagged FKBP12 F36V protein, which is in turn recognized by an anti-His antibody labeled with a FRET donor (e.g., Terbium cryptate), a FRET signal is generated. Unlabeled AP1867 or other competitor compounds will displace the fluorescent probe, leading to a decrease in the FRET signal.

Materials:

-

His-tagged FKBP12 F36V protein

-

Anti-GST-Tb antibodies (or other suitable donor-labeled antibody)

-

Assay buffer: 10 mM HEPES, pH 7.4, 100 mM NaCl, 5 mM MgCl2, 0.01% TX100, 5 mM DTT[3]

-

Test compounds (e.g., unlabeled AP1867)

-

384-well low-volume plates

-

HTRF-compatible plate reader

Procedure:

-

Compound Preparation: Prepare serial dilutions of the test compounds in the assay buffer.

-

Pre-incubation: Add the test compounds to the wells of a 384-well plate. Add His-FKBP12(F36V) protein to the wells. The final concentration of the protein should be optimized for the assay (e.g., 10 nM, 100 nM, or 1000 nM).[3] Incubate for 30 minutes at room temperature.

-

Addition of Labeled Components: Add a pre-bound solution of GST-PARP1 (as an example of a binding partner in a cooperativity assay, though for direct binding, this would be omitted) and anti-GST-Tb antibodies to the wells.[3] For a direct binding assay, this step would be replaced by the addition of the donor-labeled anti-tag antibody.

-

Addition of Fluorescent Probe: After another 30-minute incubation, add the AP1867-FITC probe (e.g., JG-03-142 at 1 nM final concentration).[3]

-

Final Incubation: Incubate the plate for 1 hour at room temperature.

-

Data Acquisition: Measure the HTRF signal using a compatible plate reader with an excitation wavelength of 340 nm and emission wavelengths of 620 nm (donor) and 665 nm (acceptor).

-

Data Analysis: Calculate the ratio of the acceptor to donor fluorescence. Plot the ratio against the log of the competitor concentration and fit the data to a four-parameter dose-response curve to determine the IC50 value.

AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay) Ligand Displacement Assay

This bead-based assay measures the competition of a test compound with a biotinylated ligand for binding to a GST-tagged protein.

Principle: GST-tagged FKBP12 (either wild-type or F36V mutant) is captured by Glutathione Acceptor beads. A biotinylated ligand that binds to FKBP12 (e.g., bio-SLF) is captured by Streptavidin Donor beads.[5] When the two beads are brought into proximity through the protein-ligand interaction, a chemiluminescent signal is generated. Unlabeled AP1867 will compete with the biotinylated ligand, disrupting the bead proximity and causing a decrease in the signal.

Materials:

-

GST-tagged FKBP12 WT and GST-tagged FKBP12 F36V proteins

-

Biotinylated FKBP12 ligand (e.g., bio-SLF)

-

AlphaLISA Glutathione Acceptor beads

-

AlphaScreen Streptavidin Donor beads

-

Assay buffer: 50 mM HEPES (pH 7.4), 25 mM NaCl, 0.05% Tween 20, 0.1% BSA, 10 mM DTT

-

Test compounds (e.g., AP1867 and its derivatives)

-

384-well white OptiPlates

-

AlphaScreen-compatible plate reader

Procedure:

-

Compound Dilution: Prepare serial dilutions of the test compounds in assay buffer from a DMSO stock.

-

Protein-Ligand Mix: Prepare a mix containing the GST-tagged FKBP12 protein (e.g., 15 nM) and the biotinylated ligand in assay buffer.

-

Dispensing: Add the protein-ligand mix to the wells of the 384-well plate containing the diluted compounds.

-

Bead Addition: Add a pre-mixed solution of Glutathione Acceptor beads and Streptavidin Donor beads (e.g., 10 µg/mL each) to the wells.

-

Incubation: Incubate the plate for 30 minutes at room temperature in the dark with gentle shaking.

-

Signal Measurement: Read the plate on an AlphaScreen-compatible reader.

-

Data Analysis: Normalize the data to DMSO controls and plot the signal against the log of the competitor concentration to determine the IC50 values.

Signaling Pathways and Applications

The high selectivity of AP1867 for the FKBP12 F36V mutant has enabled the development of powerful tools to control protein function, primarily through Chemically Induced Dimerization (CID) and the Degradation Tag (dTAG) system.

Chemically Induced Dimerization (CID)

CID uses a bivalent ligand to induce the dimerization of proteins that are fused to a ligand-binding domain, in this case, FKBP12 F36V. AP20187, a homodimer of an AP1867-like molecule, is a classic example of a CID agent for FKBP12.[6]

Workflow for Chemically Induced Dimerization:

Caption: Workflow for a chemically induced dimerization experiment.

Mechanism of Chemically Induced Dimerization:

Caption: AP20187 induces dimerization of FKBP12(F36V) fusion proteins.

Degradation Tag (dTAG) System

The dTAG system utilizes heterobifunctional molecules that link an AP1867 derivative to a ligand for an E3 ubiquitin ligase, such as Cereblon (CRBN) or VHL. This brings the FKBP12(F36V)-tagged protein of interest into proximity with the E3 ligase, leading to its ubiquitination and subsequent degradation by the proteasome.[5][][8]

dTAG Signaling Pathway:

Caption: The dTAG system hijacks the ubiquitin-proteasome pathway.

Experimental Workflow for dTAG-mediated Protein Degradation:

Caption: A typical experimental workflow for the dTAG system.

Conclusion

The engineered selectivity of AP1867 for the FKBP12 F36V mutant has provided researchers with an invaluable tool for the precise temporal control of protein function. The quantitative data unequivocally demonstrates a significant preference for the mutant protein, which is the foundation for the successful application of CID and dTAG technologies. The detailed experimental protocols provided herein serve as a guide for the accurate assessment of ligand binding and selectivity. The continued development of novel AP1867 derivatives and their application in diverse biological systems promises to further unravel complex cellular processes and accelerate drug discovery efforts.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. AP 1867 Supplier | CAS 195514-23-9 | AP1867 | Tocris Bioscience [tocris.com]

- 3. A Tandem-Affinity Purification Method for Identification of Primary Intracellular Drug-Binding Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. The dTAG system for immediate and target-specific protein degradation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 8. dTAG system | Chemical Probes Portal [chemicalprobes.org]

An In-depth Technical Guide to Foundational Research on Targeted Protein Degradation Pathways

For Researchers, Scientists, and Drug Development Professionals

Introduction

Targeted protein degradation (TPD) is a revolutionary therapeutic modality that harnesses the cell's own protein disposal machinery to eliminate disease-causing proteins.[1][2][3] Unlike traditional inhibitors that merely block a protein's function, TPD offers the complete removal of the target protein, providing a more profound and durable therapeutic effect.[1] This approach has the potential to target proteins previously considered "undruggable" and to overcome drug resistance.[4][5][6] This guide delves into the core principles of TPD, focusing on the two primary degradation pathways: the Ubiquitin-Proteasome System (UPS) and the Autophagy-Lysosome Pathway (ALP).

Core TPD Pathways

Cells primarily utilize two major pathways for protein degradation to maintain protein homeostasis: the Ubiquitin-Proteasome System (UPS) and the Autophagy-Lysosome Pathway (ALP).[7][8][9] The UPS is responsible for the degradation of over 80% of intracellular proteins, particularly short-lived and misfolded proteins.[7][9] The ALP, on the other hand, degrades long-lived proteins, protein aggregates, and even entire organelles.[2][8][10]

The Ubiquitin-Proteasome System (UPS)

The UPS is a highly regulated process that involves the tagging of substrate proteins with ubiquitin, a small 76-amino acid protein.[11] This tagging process, known as ubiquitination, occurs through a three-enzyme cascade:

-

E1 Ubiquitin-Activating Enzyme: Activates ubiquitin in an ATP-dependent manner.[11][12]

-

E2 Ubiquitin-Conjugating Enzyme: Receives the activated ubiquitin from the E1 enzyme.[11][12]

-

E3 Ubiquitin Ligase: Recognizes the specific protein substrate and facilitates the transfer of ubiquitin from the E2 enzyme to a lysine (B10760008) residue on the target protein.[11][12] There are over 600 E3 ligases, providing substrate specificity to the system.[7]

The repeated addition of ubiquitin molecules results in a polyubiquitin (B1169507) chain, most commonly linked through lysine 48 (K48) of ubiquitin, which acts as a signal for degradation by the 26S proteasome.[7][9] The proteasome is a large, multi-catalytic protease complex that recognizes, unfolds, and degrades the polyubiquitinated protein into small peptides.[7][11]

References

- 1. Targeted Protein Degradation: Advancements in PROTACs, LYTACs, and Autophagy-Based Approaches (2020-2024) [insights.pluto.im]

- 2. Beyond Inhibition: Targeted Protein Degradation Unlocks New Avenues for Drug Discovery | Blog | Biosynth [biosynth.com]

- 3. trial.medpath.com [trial.medpath.com]

- 4. Proteolysis targeting chimera - Wikipedia [en.wikipedia.org]

- 5. Molecular Glues: Transforming Drug Discovery | Technology Networks [technologynetworks.com]

- 6. revvity.com [revvity.com]

- 7. mdpi.com [mdpi.com]

- 8. Targeted protein degradation as a powerful research tool in basic biology and drug target discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Targeted Protein Degradation: Principles and Applications of the Proteasome - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Ubiquitin/Proteasome | Cell Signaling Technology [cellsignal.com]

- 12. Protein Degradation using the Ubiquitin-Proteasome Pathway | Thermo Fisher Scientific - UK [thermofisher.com]

Nemtabrutinib (CAS No. 2127390-15-0): A Technical Guide for Drug Development Professionals

An In-depth Analysis of the Reversible BTK Inhibitor for B-Cell Malignancies

Introduction